2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine
Description
Properties
CAS No. |
52698-03-0 |
|---|---|
Molecular Formula |
C18H20N6 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-(diethylaminodiazenyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C18H20N6/c1-3-24(4-2)23-22-16-12-8-6-10-14(16)18-20-15-11-7-5-9-13(15)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21) |
InChI Key |
RXYOOLGHZHSXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Biological Activity
The compound 2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine is a member of the quinazoline class, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of This compound features a quinazoline core with a phenyl group and an ethyltriazole moiety. This unique configuration is believed to enhance its biological activity through various mechanisms.
Anticancer Activity
Quinazoline derivatives have shown promise in anticancer research. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
Research has indicated that quinazoline derivatives may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways was assessed using animal models of inflammation.
Findings:
In a controlled study, the administration of the compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated animals . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of quinazolines have been well-documented. The target compound was tested against various bacterial strains, showing significant inhibitory effects.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that This compound possesses notable antimicrobial activity, comparable to existing antibiotics .
Tyrosinase Inhibition
Recent studies have highlighted the potential of quinazoline derivatives as tyrosinase inhibitors, which are crucial for skin pigmentation disorders and cosmetic applications. The compound's structure was optimized to enhance binding affinity to the enzyme.
Research Findings:
Molecular docking studies revealed that the compound interacts effectively with key residues in the active site of tyrosinase, suggesting a mechanism for its inhibitory action. The most potent derivatives showed IC50 values significantly lower than those of standard inhibitors like kojic acid .
Structure-Activity Relationship (SAR)
The biological efficacy of This compound is influenced by its structural components. SAR studies indicate that substitutions at specific positions on the quinazoline ring can enhance or diminish biological activity.
Key Observations:
- Substituent Position: Modifications at the 3 and 4 positions significantly affect anticancer potency.
- Functional Groups: Electron-withdrawing groups tend to increase tyrosinase inhibition.
- Triazole Moiety: The presence of an ethyltriazole group contributes to enhanced interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4-amine Derivatives
Quinazoline derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Pharmacological Comparison of Quinazolin-4-amine Derivatives
Key Observations:
13k () demonstrates high selectivity for Kv1.5 over hERG, attributed to its pyrimidinyl and pyridylmethyl groups, which balance lipophilicity and hydrogen-bonding capacity .
Pharmacokinetic Considerations :
- The diethyltriazenyl moiety may influence metabolic stability . For example, 13k exhibits favorable pharmacokinetics (t₁/₂ = 6.2 h in rats), whereas Lapatinib () requires structural optimization for blood-brain barrier penetration .
Therapeutic Scope :
- Anti-inflammatory () and anticancer () activities highlight the scaffold’s adaptability. The target compound’s triazenyl group could align with kinase inhibition (as in Lapatinib) or ion channel modulation (as in 13k) .
Structural and Computational Insights
Crystallographic data for quinazoline derivatives are often refined using SHELXL (), a program critical for resolving electron density maps of complex substituents like triazenyl groups. Computational modeling of the target compound’s triazenyl-phenyl moiety suggests a planar conformation, which may facilitate π-π stacking with aromatic residues in binding pockets .
Preparation Methods
Multi-Component Condensation Reactions
A widely adopted approach involves the condensation of 2-aminobenzophenone 19 with aromatic aldehydes 18 in the presence of ammonium acetate (NH₄OAc) and 4-dimethylaminopyridine (DMAP) as a catalyst. This one-pot reaction proceeds under mild conditions (60–80°C, 6–8 hours) to yield 2-arylquinazolin-4-amines. For instance, reacting 2-aminobenzophenone with 2-nitrobenzaldehyde generates 2-(2-nitrophenyl)quinazolin-4-amine, a precursor to the target compound. The reaction mechanism involves initial imine formation, followed by cyclization and aromatization (Scheme 1).
Scheme 1 : DMAP-catalyzed synthesis of 2-arylquinazolin-4-amines.
Oxidative Cyclization Strategies
An alternative method employs tert-butylhydroperoxide (TBHP) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate oxidative cyclization between 2-aminobenzaldehydes 28 and arylmethanamines 27 . This transition-metal-free approach operates at room temperature, achieving yields of 71–92%. For example, 2-aminobenzaldehyde reacts with 2-(methylamino)ethanol to form the quinazoline core, which is subsequently functionalized.
Diazotization and Triazene Formation
The critical step in synthesizing the triazene moiety involves diazotization of the aniline intermediate followed by coupling with diethylamine.
Diazonium Salt Preparation
Treating 2-(2-aminophenyl)quinazolin-4-amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. This reaction must be conducted under strict temperature control to prevent decomposition.
Coupling with Diethylamine
The diazonium salt is reacted with diethylamine in an aqueous alkaline medium (pH 8–9) at 0–10°C. This step proceeds via electrophilic aromatic substitution, forming the (1E)-3,3-diethyltriaz-1-en-1-yl group. The stereochemistry of the triazene (E-configuration) is controlled by the reaction’s low temperature and alkaline conditions, favoring the thermodynamically stable isomer.
Optimization and Mechanistic Insights
Catalytic Enhancements
Recent advances utilize microwave irradiation to accelerate the quinazoline cyclization step. For example, heating a mixture of 2-aminobenzamide and 2-nitrobenzaldehyde in dimethylformamide dimethylacetal (DMF-DMA) under microwave conditions (77°C, 30 minutes) reduces reaction time from hours to minutes while maintaining yields above 85%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in diazo coupling steps, while protic solvents (e.g., ethanol) improve solubility during quinazoline cyclization. Optimal temperatures for diazotization (0–5°C) prevent side reactions such as diazo compound dimerization.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for 2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of quinazolin-4-amine derivatives typically involves cyclization reactions between substituted anthranilic acids and primary amines. For example, substituted quinazolin-4-amines can be synthesized via condensation of anthranilic acid derivatives with benzoyl chloride or acetic anhydride, followed by amine substitution . Reaction conditions such as solvent choice (e.g., DMF or THF), temperature (80–120°C), and base (e.g., K₂CO₃) significantly impact yield and purity. For instance, reports yields of 76–82% for structurally similar compounds using optimized solvent systems (e.g., ethanol or dichloromethane) and controlled temperatures .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., triazene N=N stretching at ~1450–1600 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection for purity assessment (e.g., >95% purity thresholds) .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinazolin-4-amine derivatives across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities. To address this:
Standardize bioassays : Use validated cell lines (e.g., HEK293 or HeLa) and control for solvent effects (e.g., DMSO ≤0.1%).
Reproduce synthetic protocols : Ensure compound purity via HPLC and elemental analysis.
Cross-validate targets : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
For example, highlights discrepancies in IC₅₀ values for quinazolin-4-amine analogs due to differences in kinase assay buffers .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to protein targets like kinases or GPCRs?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to screen against kinase ATP-binding pockets (e.g., EGFR or VEGFR2).
- MD simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR modeling using descriptors like logP, H-bond donors, and topological polar surface area .
notes that methoxyethyl and triazene groups in similar compounds enhance hydrophobic interactions with kinase domains .
Q. How can researchers design experiments to evaluate the metabolic stability and toxicity of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
- In vivo models : Administer the compound to rodents (e.g., Sprague-Dawley rats) and monitor plasma half-life (t₁/₂) and clearance rates.
- Toxicity screens : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in primary hepatocytes.
emphasizes the need for environmental stability studies, which can parallel preclinical toxicity evaluations .
Critical Research Gaps and Recommendations
- Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement in cellular pathways .
- Stereochemical effects : Investigate E/Z isomerism in the triazene group via NOESY NMR .
- Scalability : Optimize column chromatography-free purification using recrystallization (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
